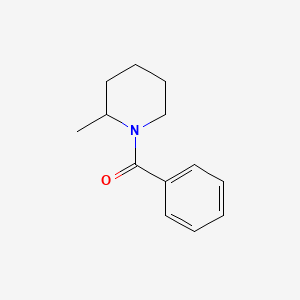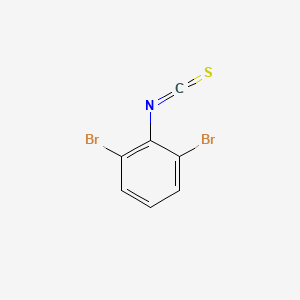![molecular formula C14H12ClN5O B8684648 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine](/img/structure/B8684648.png)
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 2-position of the pyrimidine ring and a 1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl substituent at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 1-(4-methoxybenzyl)-1H-1,2,3-triazole: This step involves the reaction of 4-methoxybenzyl azide with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Chlorination of Pyrimidine: The pyrimidine ring is chlorinated at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl3).
Coupling Reaction: The 1-(4-methoxybenzyl)-1H-1,2,3-triazole is then coupled with the 2-chloropyrimidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring and the methoxybenzyl group can undergo oxidation and reduction reactions, respectively, under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: A similar compound with additional methoxybenzyl groups.
2-chloropyrimidine: A simpler pyrimidine derivative with only a chloro group at the 2-position.
Uniqueness
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine is unique due to the presence of both the triazole and pyrimidine rings, as well as the methoxybenzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C14H12ClN5O |
|---|---|
Peso molecular |
301.73 g/mol |
Nombre IUPAC |
2-chloro-4-[1-[(4-methoxyphenyl)methyl]triazol-4-yl]pyrimidine |
InChI |
InChI=1S/C14H12ClN5O/c1-21-11-4-2-10(3-5-11)8-20-9-13(18-19-20)12-6-7-16-14(15)17-12/h2-7,9H,8H2,1H3 |
Clave InChI |
AQGULCZXFGJXBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C(N=N2)C3=NC(=NC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Fluoro-benzyloxy)-phenyl]-propynoic Acid Methylamide](/img/structure/B8684577.png)
![1-{2-[(6-Bromopyridin-3-yl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B8684585.png)








![N-[(2-nitrophenyl)sulfonyl]leucine](/img/structure/B8684638.png)


